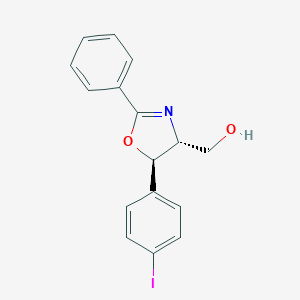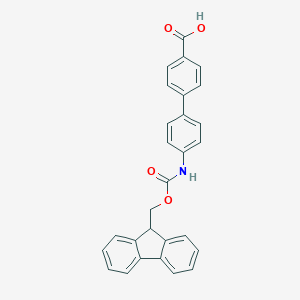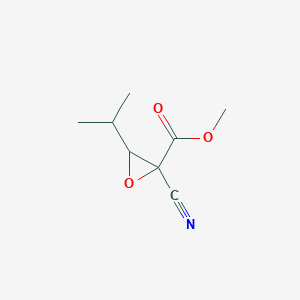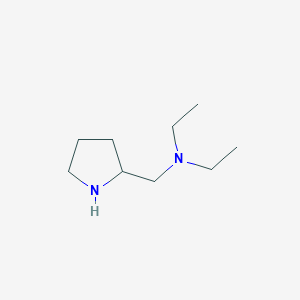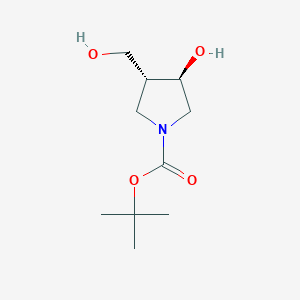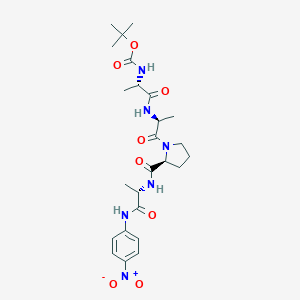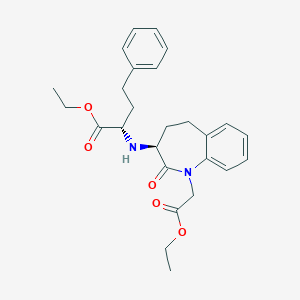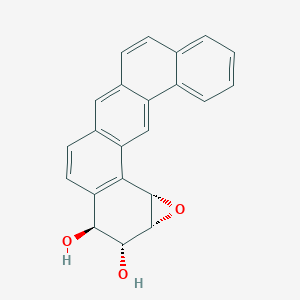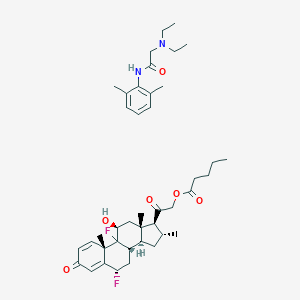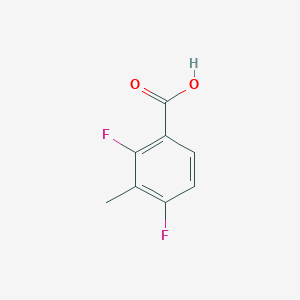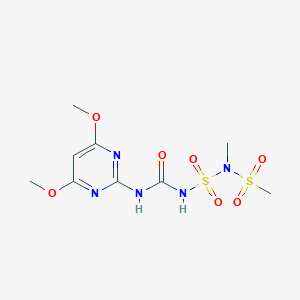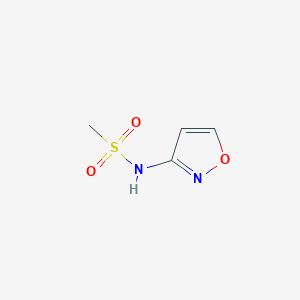
N-(Isoxazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isoxazol-3-yl)methanesulfonamide, also known as NSC-631570, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole sulfonamides and has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of N-(Isoxazol-3-yl)methanesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(Isoxazol-3-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. Additionally, it has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations is that it has poor solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(Isoxazol-3-yl)methanesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Furthermore, future studies could investigate the potential of N-(Isoxazol-3-yl)methanesulfonamide as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
N-(Isoxazol-3-yl)methanesulfonamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While its mechanism of action is not fully understood, it is believed to exert its biological effects by inhibiting the activity of several enzymes. N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound holds great promise for the development of novel therapeutics for a range of diseases.
Synthesemethoden
The synthesis of N-(Isoxazol-3-yl)methanesulfonamide can be achieved through several methods. One of the most common methods involves the reaction of isoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or column chromatography. Another method involves the reaction of 3-hydroxyisoxazole with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(Isoxazol-3-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antiviral activity against a range of viruses, including HIV-1 and herpes simplex virus.
Eigenschaften
CAS-Nummer |
121680-52-2 |
|---|---|
Produktname |
N-(Isoxazol-3-yl)methanesulfonamide |
Molekularformel |
C4H6N2O3S |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
N-(1,2-oxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6) |
InChI-Schlüssel |
MEUCYQQXINWVAS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Kanonische SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Synonyme |
Methanesulfonamide, N-3-isoxazolyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



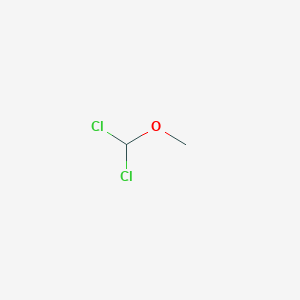
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
